molecular formula C5H11NO3 B115035 (2R,3R)-3-HYDROXY-D-ISOVALINE CAS No. 152786-28-2

(2R,3R)-3-HYDROXY-D-ISOVALINE

Cat. No.: B115035
CAS No.: 152786-28-2
M. Wt: 133.15 g/mol
InChI Key: NWZTXAMTDLRLFP-NQXXGFSBSA-N
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Description

(2R,3R)-3-HYDROXY-D-ISOVALINE, also known as D-threonine, is an optically active amino acid. It is a stereoisomer of threonine, a proteinogenic amino acid. This compound is significant in various biochemical processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-HYDROXY-D-ISOVALINE can be achieved through several methods. One common approach involves the resolution of racemic mixtures using chiral catalysts or enzymes. Another method includes the stereospecific synthesis from carbohydrate precursors like D-gulonic acid γ-lactone and D-glucono-δ-lactone .

Industrial Production Methods

Industrial production often employs microbial fermentation techniques. For instance, engineered strains of bacteria such as Serratia marcescens and Bacillus subtilis can be used to produce optically pure this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-HYDROXY-D-ISOVALINE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3R)-3-HYDROXY-D-ISOVALINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-HYDROXY-D-ISOVALINE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical pathways. For example, it can be involved in the synthesis of proteins and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-HYDROXY-D-ISOVALINE is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its optical purity and specific configuration make it valuable in chiral synthesis and various industrial applications .

Properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZTXAMTDLRLFP-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312811
Record name 2-Methyl-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152786-28-2
Record name 2-Methyl-D-allothreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152786-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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